molecular formula C14H13ClN4O2 B1238857 Olprinone hydrochloride hydrate

Olprinone hydrochloride hydrate

Cat. No.: B1238857
M. Wt: 304.73 g/mol
InChI Key: BFZDXWYVGHGCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Olprinone hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Olprinone hydrochloride hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Olprinone hydrochloride hydrate is similar to other phosphodiesterase III inhibitors such as milrinone and enoximone. it is unique in its ability to selectively improve carotid artery distensibility and augment cerebral blood flow . This makes it particularly useful in patients with impaired cerebral circulation.

Similar Compounds

  • Milrinone
  • Enoximone
  • Amrinone

These compounds share similar mechanisms of action but differ in their specific pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrate;hydrochloride

InChI

InChI=1S/C14H10N4O.ClH.H2O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;;/h2-6,8H,1H3,(H,17,19);1H;1H2

InChI Key

BFZDXWYVGHGCMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.O.Cl

Origin of Product

United States

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